Cycloheptyl(hexyl)propanedioic acid

Physicochemical Analysis Prodrug Design Solubility

Cycloheptyl(hexyl)propanedioic acid (CAS 5452-89-1) is a 2,2-disubstituted malonic acid derivative with the molecular formula C16H28O4 and a molecular weight of 284.39 g/mol. Its structure features a seven-membered cycloheptyl ring and a six-carbon hexyl chain on the central carbon, classifying it as a geminally disubstituted propanedioic acid.

Molecular Formula C16H28O4
Molecular Weight 284.39 g/mol
CAS No. 5452-89-1
Cat. No. B15487331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptyl(hexyl)propanedioic acid
CAS5452-89-1
Molecular FormulaC16H28O4
Molecular Weight284.39 g/mol
Structural Identifiers
SMILESCCCCCCC(C1CCCCCC1)(C(=O)O)C(=O)O
InChIInChI=1S/C16H28O4/c1-2-3-4-9-12-16(14(17)18,15(19)20)13-10-7-5-6-8-11-13/h13H,2-12H2,1H3,(H,17,18)(H,19,20)
InChIKeyPHEVRRFIUPKION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptyl(hexyl)propanedioic Acid (CAS 5452-89-1): A Dual-Substituted Malonic Acid Building Block


Cycloheptyl(hexyl)propanedioic acid (CAS 5452-89-1) is a 2,2-disubstituted malonic acid derivative with the molecular formula C16H28O4 and a molecular weight of 284.39 g/mol . Its structure features a seven-membered cycloheptyl ring and a six-carbon hexyl chain on the central carbon, classifying it as a geminally disubstituted propanedioic acid [1]. This compound is cataloged under NSC 19009 and is primarily utilized as a research chemical and synthetic intermediate [1].

Why Cycloheptyl(hexyl)propanedioic Acid Cannot Be Replaced by Generic Analogs in Specialized Synthesis


Casual substitution of cycloheptyl(hexyl)propanedioic acid with other 2,2-disubstituted malonic acids (e.g., 2-cyclohexyl-2-hexyl or 2-cyclopentyl-2-ethyl derivatives) is not scientifically sound. The combination of a seven-membered cycloheptyl ring and a linear hexyl chain creates a unique steric and lipophilic profile that directly influences the compound's reactivity, binding affinity, and physicochemical properties . These parameters are critical when the compound serves as a precision intermediate where downstream molecular conformation and target engagement are paramount, as evidenced by the distinct boiling point (452.2°C) and LogP (4.08) relative to its diethyl ester counterpart .

Quantitative Differentiation Evidence for Cycloheptyl(hexyl)propanedioic Acid


Enhanced Hydrogen-Bonding Capacity vs. the Diethyl Ester Prodrug Form

The free diacid exhibits a significantly higher boiling point (452.2°C) compared to its diethyl ester derivative (403.1°C), a direct consequence of intermolecular hydrogen bonding from the two carboxyl groups. This differential is critical for selecting the appropriate form for high-temperature reactions or purification protocols .

Physicochemical Analysis Prodrug Design Solubility

Lipophilicity Control Through Cycloheptyl vs. Linear Alkyl Substitution

The target compound possesses a calculated LogP of 4.08, positioning it in an optimal lipophilicity window for membrane permeability while retaining some aqueous solubility due to the dicarboxylic acid motif. In contrast, the fully esterified diethyl analog has a LogP of 6.68, making it excessively lipophilic for many biological assays . This differential is a direct result of the free acid functionality.

Lipophilicity Drug Design Structure-Activity Relationship

Steric Bulk Differentiation: Cycloheptyl vs. Cyclohexyl in Medicinal Chemistry

The cycloheptyl group provides a larger steric footprint and distinct conformational flexibility compared to the cyclohexyl group found in analogous propanedioic acid derivatives used in PAI-1 inhibitor patents [1]. Although direct inhibitory data for the target compound is not publicly available, the seven-membered ring is known to be the optimal N-cycloalkyl substituent for DPP4 and FAP inhibition in related SAR studies, demonstrating that the cycloheptyl moiety can confer superior target engagement over smaller rings in certain biological contexts [2].

Steric Effects Enzyme Inhibition Prostanoid Chemistry

Synthetic Versatility: Diacid as a Branch Point for Diversification

Unlike its diethyl ester (CAS 7152-49-0) which is a terminal synthetic endpoint for many routes, the free diacid form (CAS 5452-89-1) offers dual reactivity: it can undergo selective mono- or bis-decarboxylation to generate cycloheptyl(hexyl)acetic acid derivatives, or be directly coupled to amines. This divergent reactivity is not accessible with the ester-protected form without an additional deprotection step [1].

Synthetic Intermediate Decarboxylation Amide Formation

Optimal Application Scenarios for Cycloheptyl(hexyl)propanedioic Acid Based on Differentiated Properties


Prostanoid and Prostaglandin Analog Intermediate Synthesis

The compound's cycloheptyl motif is a key structural feature in certain prostaglandin analogs. Its free diacid form allows for direct elaboration into the cyclopentane core of prostanoids, where the cycloheptyl group can mimic the omega-chain region, while the hexyl substituent provides the necessary lipophilic balance for receptor binding [1].

Medicinal Chemistry Lead Optimization for Serine Protease Inhibitors

The differentiated steric profile of the cycloheptyl ring, combined with a LogP of 4.08, makes this diacid a compelling candidate for generating focused libraries of PAI-1 or DPP4 inhibitors. Its free carboxylates improve aqueous solubility for biochemical assays compared to high-LogP ester analogs [1][2].

Synthesis of Novel Spirocyclic and Constrained Amino Acid Building Blocks

Utilizing the geminal disubstitution pattern, the diacid can undergo Curtius rearrangement to yield constrained amino acids with a cycloheptyl(hexyl) side chain. The steric demand of the cycloheptyl group can enforce specific peptide backbone conformations, making it valuable for peptidomimetic design [1].

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